molecular formula C18H23NO2 B13826030 Phenol, p-(alpha-(2-(dimethylamino)ethoxy)-o-methylbenzyl)- CAS No. 29214-97-9

Phenol, p-(alpha-(2-(dimethylamino)ethoxy)-o-methylbenzyl)-

Cat. No.: B13826030
CAS No.: 29214-97-9
M. Wt: 285.4 g/mol
InChI Key: HKMMNJKPPYCQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, p-(α-(2-(dimethylamino)ethoxy)-o-methylbenzyl)- (CAS 4258-28-0), also systematically named 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol, is a synthetic phenolic derivative characterized by a para-substituted benzyl group containing a 2-(dimethylamino)ethoxy moiety at the α-position and an ortho-methyl group on the benzyl ring. Its molecular formula is C₁₇H₂₁NO₂ (molar mass: 271.35 g/mol) .

The compound is structurally related to selective estrogen receptor modulators (SERMs) such as tamoxifen and droloxifene, which share the 2-(dimethylamino)ethoxy pharmacophore. However, unlike these drugs, the target compound lacks a stilbene backbone (C=C double bond) and instead features a benzyl-phenol scaffold. Its synthesis likely involves Mitsunobu-type reactions or palladium-catalyzed cross-coupling, as evidenced by similar protocols for analogous compounds (e.g., compound 15a in ) .

Properties

CAS No.

29214-97-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy-(2-methylphenyl)methyl]phenol

InChI

InChI=1S/C18H23NO2/c1-14-6-4-5-7-17(14)18(21-13-12-19(2)3)15-8-10-16(20)11-9-15/h4-11,18,20H,12-13H2,1-3H3

InChI Key

HKMMNJKPPYCQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=C(C=C2)O)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with 2-(dimethylamino)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives .

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group may influence its solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and toxicological differences between the target compound and its analogs:

Compound Name Structure Key Substituents Synthesis Biological/Toxicological Data
Phenol, p-(α-(2-(dimethylamino)ethoxy)-o-methylbenzyl)- (CAS 4258-28-0) Benzyl-phenol with α-(2-(dimethylamino)ethoxy) and o-methyl groups - Benzyl group at para position
- α-2-(dimethylamino)ethoxy
- o-methyl on benzyl
Likely Mitsunobu or Pd-catalyzed cross-coupling (similar to ) No explicit toxicity data reported; structural analogs suggest potential CNS or metabolic effects.
Tamoxifen (CAS 10540-29-1) Stilbene backbone with 2-(dimethylamino)ethoxy and phenyl groups - Stilbene (C=C)
- 2-(dimethylamino)ethoxy
- 3-hydroxyphenyl
McMurry coupling or Grignard reactions Forms DNA adducts in rat liver via α-hydroxylation; no adducts observed in human endometrium .
Droloxifene (CAS 82413-20-5) (E)-stilbene with 3-hydroxyphenyl and ethyl substituent - Ethyl group on stilbene
- 2-(dimethylamino)ethoxy
Similar to tamoxifen with modified substituents Higher receptor binding affinity than tamoxifen; reduced genotoxicity in preclinical models .
Doxylamine Succinate (CAS 562-10-7) Pyridine ring with α-(2-(dimethylamino)ethoxy)-α-methylbenzyl - Pyridine instead of phenol
- α-methyl on benzyl
Alkylation of pyridine derivatives Approved antihistamine; LD₅₀ (oral, mice): 335 mg/kg ; CNS depressant effects.
4-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol (CAS N/A) Phenol with 2-(dimethylamino)ethoxy, isopropyl, and methyl groups - Isopropyl and methyl on phenol ring Not specified LD₅₀ (oral, mice): 335 mg/kg; toxic via cholinergic pathways .

Key Structural and Functional Differences

Backbone Variations: The target compound’s benzyl-phenol core contrasts with the stilbene backbone of tamoxifen/droloxifene and the pyridine in doxylamine. This difference impacts metabolic stability and receptor binding. For example, tamoxifen’s stilbene structure allows α-hydroxylation to form genotoxic metabolites, whereas the benzyl-phenol scaffold may favor alternative metabolic pathways .

2-(Dimethylamino)ethoxy is a shared moiety across all compounds, critical for receptor interaction (e.g., estrogen receptor antagonism in SERMs) .

Doxylamine’s pyridine ring confers antihistamine activity but also CNS toxicity at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.